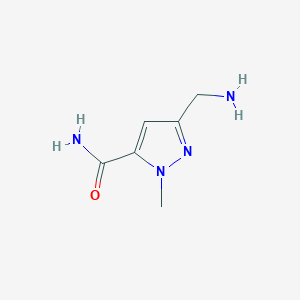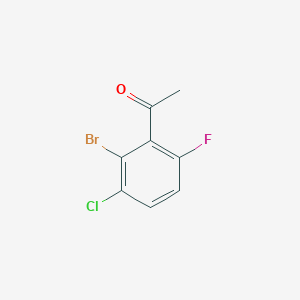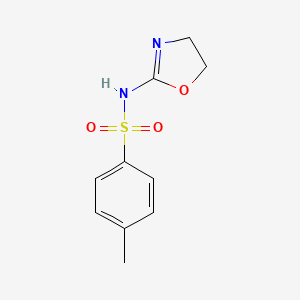![molecular formula C9H17NO B12863854 (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods: Industrial production of isoxazoles often involves the use of efficient, one-pot approaches. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its high regioselectivity and wide scope.
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazoles, including (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole, undergo various types of reactions such as oxidation, reduction, and substitution. For example, the reaction of isoxazoles with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Common Reagents and Conditions: Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, sodium azide, and CuCl. Reaction conditions often involve moderate temperatures and the presence of catalysts such as AuCl3 and CuCl .
Major Products: The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized for various applications .
Applications De Recherche Scientifique
Chemistry: In chemistry, isoxazoles are used as building blocks for the synthesis of more complex molecules. They are valuable in the development of new synthetic strategies and the design of new derivatives with promising biological activities .
Biology and Medicine: Isoxazoles exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These activities make them important in medicinal chemistry for the development of clinically viable drugs.
Industry: In the industrial sector, isoxazoles are used in the production of pharmaceuticals and agrochemicals. Their ability to act as intermediates in the synthesis of various compounds makes them valuable in industrial applications .
Mécanisme D'action
The mechanism of action of isoxazoles involves their interaction with specific molecular targets and pathways. For instance, some isoxazoles act as COX-2 inhibitors, while others function as neurotransmitter agonists . The presence of the labile N-O bond in the isoxazole ring allows for various transformations, contributing to their diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole include other isoxazole derivatives such as 3,5-disubstituted isoxazoles, 1,2-azoles, and 2,1-benzisoxazoles .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The substitution of various groups on the isoxazole ring imparts different activities, making each derivative unique in its properties and applications .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
(3aS,6S,6aR)-3,3,6-trimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C9H17NO/c1-6-4-5-7-8(6)10-11-9(7,2)3/h6-8,10H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
Clé InChI |
IGFNTDFSJHPJKU-BIIVOSGPSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@@H]1NOC2(C)C |
SMILES canonique |
CC1CCC2C1NOC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)

![5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12863802.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12863807.png)

![2-(Chloromethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12863822.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonamide](/img/structure/B12863823.png)

![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)

![1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone](/img/structure/B12863871.png)
